molecular formula C21H25N5O4S B2907509 4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine CAS No. 2034371-21-4

4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

Cat. No.: B2907509
CAS No.: 2034371-21-4
M. Wt: 443.52
InChI Key: IWHDDCOZIAWPKX-UHFFFAOYSA-N
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Description

4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a complex organic compound that features a combination of pyrrolidine, benzoyl, pyrrolo[3,4-d]pyrimidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the construction of the pyrrolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the morpholine moiety to the pyrrolo[3,4-d]pyrimidine core under suitable conditions, such as using a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and may require specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .

Scientific Research Applications

4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is unique due to its combination of multiple functional groups, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c27-20(16-3-5-18(6-4-16)31(28,29)26-7-1-2-8-26)25-14-17-13-22-21(23-19(17)15-25)24-9-11-30-12-10-24/h3-6,13H,1-2,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDDCOZIAWPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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